Flurbiprofen impurity 7
Overview
Description
Flurbiprofen impurity 7 is a derivative of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. Impurities in pharmaceutical compounds like Flurbiprofen are critical to identify and analyze, as they can affect the drug’s safety, efficacy, and stability.
Scientific Research Applications
Flurbiprofen impurity 7 has several applications in scientific research:
Biology: Researchers study its biological activity to understand the pharmacokinetics and pharmacodynamics of Flurbiprofen and its impurities.
Medicine: It helps in assessing the safety and efficacy of Flurbiprofen by identifying potential toxic impurities.
Industry: The compound is used in quality control processes to ensure the purity and stability of Flurbiprofen products.
Mechanism of Action
Target of Action
Flurbiprofen impurity 7, like Flurbiprofen, primarily targets the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever in the body .
Mode of Action
This compound acts by reversibly inhibiting the COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, it reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Pharmacokinetics
Flurbiprofen, the parent compound, is known to have aslow absorption rate with a mean peak time exceeding 9 hours . The elimination rate remains consistent between dose groups . A less-than-dose-proportional nonlinear pharmacokinetics relationship has been observed, likely due to the autoinduction of skin first-pass metabolism .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain . By inhibiting the synthesis of prostaglandins, it can alleviate symptoms associated with conditions like rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions . It is typically stored at +5°C ± 3°C, protected from light
Safety and Hazards
Flurbiprofen impurity 7 is considered hazardous. It is toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Biochemical Analysis
Biochemical Properties
Flurbiprofen impurity 7 interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It acts by reversibly inhibiting the cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of COX enzymes . This inhibition disrupts the synthesis of prostaglandins, which play a key role in inflammation and pain signaling .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are yet to be fully elucidated. It is known that the compound is stable under standard storage conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. While specific studies on this compound are limited, studies on Flurbiprofen have shown it to be effective in suppressing inflammation in experimental uveitis models .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway, where it inhibits the COX enzymes and disrupts the synthesis of prostaglandins .
Preparation Methods
The synthesis of Flurbiprofen impurity 7 involves several steps. One method starts with 3,4-difluoronitrobenzene as the starting material, which undergoes a substitution reaction with methyl malonic ester . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
Flurbiprofen impurity 7 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule. For example, the introduction of a fluorine atom can be achieved using reagents like N-fluorobenzenesulfonimide. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Flurbiprofen impurity 7 can be compared with other impurities of Flurbiprofen, such as:
Flurbiprofen impurity A (Biprofen): This compound has a similar structure but differs in the position of the fluorine atom.
Flurbiprofen impurity C: This impurity has an additional hydroxyl group, which affects its chemical properties and biological activity.
Flurbiprofen impurity D: This compound contains a ketone group, making it more reactive in certain chemical reactions.
Flurbiprofen impurity E: This impurity has a carboxylic acid group, which influences its solubility and reactivity.
This compound is unique due to its specific structural features and the resulting chemical and biological properties. Understanding these differences is crucial for ensuring the safety and efficacy of Flurbiprofen as a pharmaceutical product.
Properties
IUPAC Name |
1-acetyloxyethyl 2-(4-phenylphenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-13(19(21)23-15(3)22-14(2)20)16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-13,15H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLDPSBDPAHNJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC(C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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